molecular formula C16H21NO2S B13112909 4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid CAS No. 89487-14-9

4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid

Cat. No.: B13112909
CAS No.: 89487-14-9
M. Wt: 291.4 g/mol
InChI Key: XBRHTWYXDBZNTR-UHFFFAOYSA-N
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Description

4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a tert-butylsulfanyl group attached to an isoindole ring, which is further connected to a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of tert-butylthiol with a suitable isoindole precursor, followed by further functionalization to introduce the butanoic acid group . The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and other advanced technologies to enhance reaction efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the isoindole ring or the butanoic acid group.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group can modulate the compound’s reactivity and binding affinity to various biomolecules, influencing its biological effects . The isoindole ring and butanoic acid moiety also contribute to the compound’s overall activity by interacting with different cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and tert-butylsulfanyl-containing molecules. Examples include:

  • 4,5-, 3,6-, and 3,4,5,6-tert-Butylsulfanylphthalonitriles
  • tert-Butylsulfinamide

Uniqueness

4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

89487-14-9

Molecular Formula

C16H21NO2S

Molecular Weight

291.4 g/mol

IUPAC Name

4-(1-tert-butylsulfanylisoindol-2-yl)butanoic acid

InChI

InChI=1S/C16H21NO2S/c1-16(2,3)20-15-13-8-5-4-7-12(13)11-17(15)10-6-9-14(18)19/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,18,19)

InChI Key

XBRHTWYXDBZNTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C2C=CC=CC2=CN1CCCC(=O)O

Origin of Product

United States

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